molecular formula C22H19N3O5S B2790660 ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate CAS No. 328555-53-9

ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate

Cat. No.: B2790660
CAS No.: 328555-53-9
M. Wt: 437.47
InChI Key: CVBIVCXQEWTLKO-UHFFFAOYSA-N
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Description

Ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a hybrid heterocyclic compound combining a coumarin core, a 1,3,4-thiadiazole ring, and a benzoate ester. The ethyl benzoate group improves solubility in organic media, making this compound a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name

ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-3-28-17-7-5-6-14-12-16(21(27)30-18(14)17)19-24-25-22(31-19)23-15-10-8-13(9-11-15)20(26)29-4-2/h5-12H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBIVCXQEWTLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The chromenone and thiadiazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or chromenones.

Scientific Research Applications

ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, while the thiadiazole ring may interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Thiadiazole Hybrids

Compound A : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate
  • Key Differences : Replaces the coumarin core with a nitroimidazole group.
  • Impact: Exhibits antimicrobial activity against Trypanosoma cruzi but lacks the photophysical properties of coumarin .
Compound B : Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate
  • Key Differences : Contains a sulfanyl-methyl bridge instead of a coumarin-linked thiadiazole.
  • Impact: Reduced π-conjugation but improved metabolic stability due to the amino group on thiadiazole .

Coumarin-Thiazole/Thiadiazole Derivatives

Compound C : 3-Acetyl-8-methoxy-2H-chromen-2-one
  • Key Differences : Lacks the thiadiazole and benzoate ester; features a methoxy substituent.
  • Impact : Lower molecular weight (MW: 232.2 g/mol) and simpler synthesis (solvent-free, piperidine-catalyzed) but reduced bioactivity diversity compared to the target compound .
Compound D : 2-(2-(1-(8-Methoxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-oxothiazolidin-5-yl) Acetic Acid
  • Key Differences: Substitutes thiadiazole with thiazolidinone and adds a hydrazone linker.
  • Impact : Demonstrates anti-inflammatory activity (81% yield) but lower thermal stability (mp: 206–208°C vs. target compound’s higher mp) .

Benzoate-Ester-Linked Thiadiazoles

Compound E : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
  • Key Differences : Replaces the coumarin with a phenylcarbamoyl group.
  • Impact : Higher MW (369.4 g/mol) and improved rigidity but reduced fluorescence due to the absence of coumarin .

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Coumarin Substituent Thiadiazole Substituent Bioactivity/Property
Target Compound 8-Ethoxy Amino-linked benzoate Enhanced lipophilicity, π-stacking
Compound C 8-Methoxy None Anticancer potential
Compound D 8-Methoxy Hydrazone-thiazolidinone Anti-inflammatory (81% yield)
Compound E None Phenylcarbamoyl CDK5/p25 inhibition (purchased)
  • Ethoxy vs.
  • Thiadiazole vs. Thiazole : Thiadiazole’s electron-deficient nature improves binding to biological targets via dipole interactions, unlike thiazole derivatives .

Q & A

Basic: What are the critical steps in synthesizing ethyl 4-{[5-(8-ethoxy-2-oxo-2H-chromen-3-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Coupling of thiadiazole and coumarin moieties : React 8-ethoxy-2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiadiazole core .
  • Amide bond formation : Couple the thiadiazole intermediate with ethyl 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the final product, followed by recrystallization from ethanol for higher purity .
    Key parameters : Control reaction temperature (60–80°C for coupling), inert atmosphere (N₂), and monitor progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane).

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify energetically favorable pathways. For example:

  • Reaction path screening : Simulate the coupling between thiadiazole and coumarin derivatives to predict regioselectivity and avoid side products .
  • Solvent effects : Use COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize intermediates and improve yields .
    Experimental validation : Compare computational predictions with empirical data (e.g., HPLC purity >95%) to refine models iteratively .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the coumarin ring (δ 6.8–8.2 ppm), thiadiazole NH (δ 10.2 ppm), and ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .
    • ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • IR spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) across experiments .
  • Purity validation : Perform HPLC-MS to confirm compound purity (>98%) and rule out degradation products .
  • Structure-activity relationship (SAR) analysis : Compare analogues (e.g., replacing the ethoxy group with methoxy) to isolate functional group contributions .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug modification : Introduce hydrolyzable esters (e.g., PEGylation) to enhance solubility .
  • Nanocarrier encapsulation : Use liposomes or PLGA nanoparticles (particle size <200 nm, PDI <0.2) for targeted delivery .
  • Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples to measure Cmax and t½ in rodent models .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure (CLP Category 4 toxicity) .
  • Ventilation : Perform reactions in fume hoods (airflow >0.5 m/s) due to potential inhalation hazards .
  • Spill management : Neutralize spills with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications : Synthesize derivatives with varied substituents (e.g., halogenated coumarins or alkylated thiadiazoles) .
  • Biological screening : Test against panels of enzymes (e.g., COX-2, EGFR) using fluorometric assays (IC50 calculations) .
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50 values .

Advanced: What analytical methods detect degradation products under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC-DAD/MS : Monitor degradation peaks (e.g., hydrolyzed ester at RRT 1.2) and identify via fragmentation patterns .
  • Stability criteria : Accept <5% degradation under ICH guidelines for long-term storage .

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